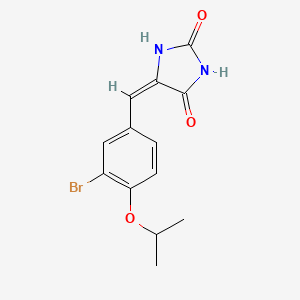
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione (abbreviated as BRIM) is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and it has been found to have a unique mechanism of action that makes it a potential candidate for further studies.
作用機序
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione inhibits the activity of an enzyme called lactate dehydrogenase A (LDHA), which is overexpressed in cancer cells. LDHA plays a crucial role in the Warburg effect, which is a metabolic process that allows cancer cells to survive in low oxygen conditions. By inhibiting LDHA, this compound disrupts the Warburg effect and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the metabolism of cancer cells. It inhibits the production of lactate, which is the end product of the Warburg effect, and this leads to a decrease in the intracellular pH of cancer cells. This compound has also been found to increase the production of reactive oxygen species (ROS), which are molecules that can induce apoptosis in cancer cells.
実験室実験の利点と制限
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been found to have a high binding affinity for LDHA, which makes it a potent inhibitor. However, there are also some limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action.
将来の方向性
There are several future directions for the study of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione. One potential avenue of research is the development of analogs of this compound that have improved solubility and bioavailability. Another area of research is the investigation of the effect of this compound on other metabolic pathways that are involved in cancer cell survival. In addition, further studies are needed to determine the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and metabolic disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in scientific research applications. It has been synthesized using various methods, and it has been found to have a unique mechanism of action that makes it a potential candidate for further studies. This compound has been extensively studied for its potential as an anticancer agent, and it has been found to inhibit the growth of various cancer cell lines. Further studies are needed to determine the full potential of this compound as a therapeutic agent for the treatment of various diseases.
合成法
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been synthesized using various methods, including microwave irradiation, solvent-free grinding, and solvent-assisted grinding. The most commonly used method involves the reaction of 3-bromo-4-isopropoxybenzaldehyde with urea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium hydroxide to obtain this compound in high yield.
科学的研究の応用
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and this property makes it a potential candidate for the treatment of various diseases, including cancer.
特性
IUPAC Name |
(5E)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(2)19-11-4-3-8(5-9(11)14)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXPKUQPVLSKMB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)
![5-chloro-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidine](/img/structure/B5847777.png)


![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)


![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)

![2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5847857.png)

